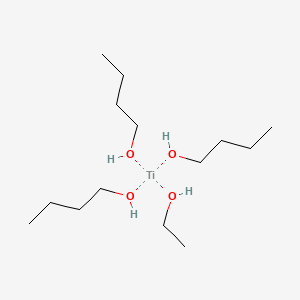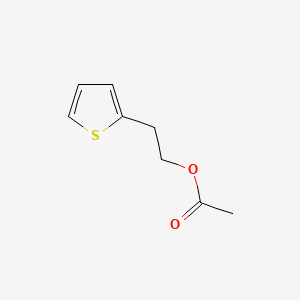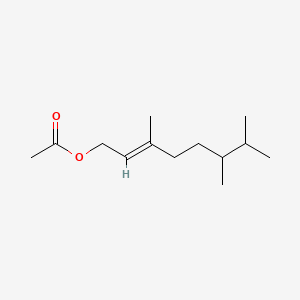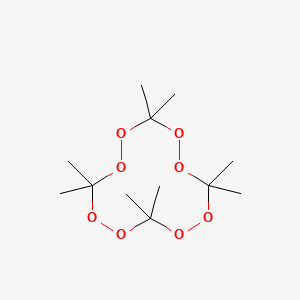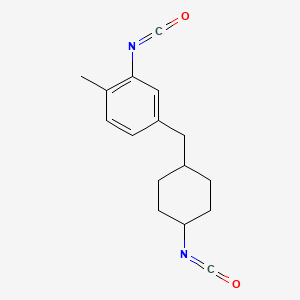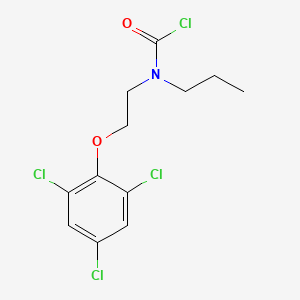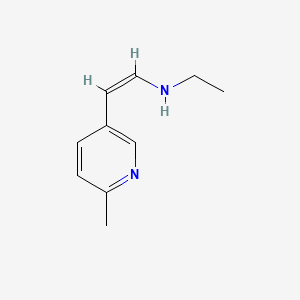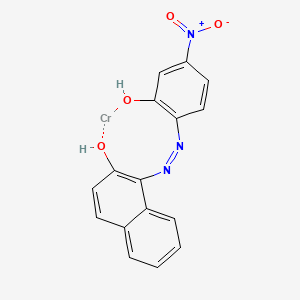
alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a nitro group at position 4, a hydroxyl group at position 1, and two methyl groups at positions alpha and 2. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroacetophenone with ethylenediamine, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-aldehyde.
Reduction: Formation of alpha,2-Dimethyl-4-amino-1H-imidazole-1-ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in hydrogen bonding interactions with biological targets, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used for its antiparasitic properties.
Ornidazole: Used for its antibacterial and antiprotozoal activities.
Uniqueness: The presence of the hydroxyl group at position 1 and the specific substitution pattern in this compound distinguishes it from other imidazole derivatives, potentially offering unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
39893-64-6 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)3-9-4-7(10(12)13)8-6(9)2/h4-5,11H,3H2,1-2H3 |
Clé InChI |
JRXLILGOSVVPCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC(C)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



